molecular formula C15H18N4O5S B2894744 Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate CAS No. 1251572-55-0

Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate

Cat. No.: B2894744
CAS No.: 1251572-55-0
M. Wt: 366.39
InChI Key: NORNIISOQKZXNR-UHFFFAOYSA-N
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Description

Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of isothiazolo[4,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate typically involves multiple steps, starting with the formation of the isothiazolo[4,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiocyanates and amines

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate has shown potential as a bioactive compound. It can be used to study biological pathways and interactions with various biomolecules.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in diseases such as cancer and infections.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which Ethyl 1-(6-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar structure but has a phenyl group instead of the isothiazolo[4,3-d]pyrimidine core.

  • Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound lacks the methyl and isothiazolo[4,3-d]pyrimidine groups, making it structurally simpler.

Properties

IUPAC Name

ethyl 1-(6-methyl-5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S/c1-3-24-14(22)8-4-6-19(7-5-8)13(21)11-9-10(17-25-11)12(20)18(2)15(23)16-9/h8H,3-7H2,1-2H3,(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORNIISOQKZXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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